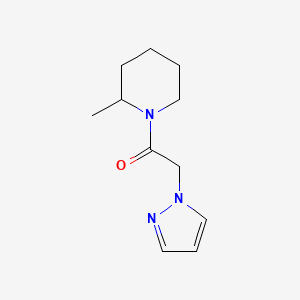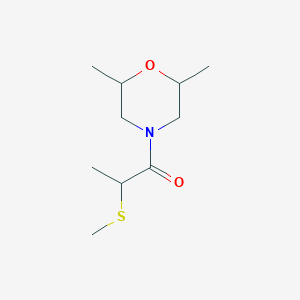
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide, also known as MMCM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of calcium ion channels and as a modulator of G protein-coupled receptors. This leads to a range of effects on the cells and systems in which it is used, including changes in membrane potential, neurotransmitter release, and intracellular calcium levels.
Biochemical and Physiological Effects:
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of calcium ion channels and G protein-coupled receptors. It has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments is its unique properties, which allow for the study of a range of biological systems. Additionally, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is relatively easy to synthesize and has been found to be stable under a range of conditions. However, there are also limitations to the use of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are many potential future directions for research on 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. One area of interest is the development of new pain medications based on the analgesic properties of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide and its effects on various biological systems. There is also potential for the development of new anti-inflammatory medications based on the anti-inflammatory effects of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Overall, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is a valuable tool for scientific research and has the potential to lead to the development of new medications and treatments for a range of conditions.
合成方法
The synthesis of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide involves the reaction of 4-methylphenyl isocyanate with 3-methylmorpholine in the presence of a catalyst. The resulting product is then further purified by recrystallization. This method has been found to be effective in producing high yields of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide with high purity.
科学研究应用
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been widely used in scientific research due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological systems. 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been used to study the effects of calcium ion channels in cells, as well as the role of G protein-coupled receptors in signal transduction. It has also been used in studies of the central nervous system, including the effects of opioids on pain perception.
属性
IUPAC Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-5-12(6-4-10)14-13(16)15-7-8-17-9-11(15)2/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGZGMIMPGLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)







